molecular formula C28H36F3IO7 B11829090 (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol

(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B11829090
M. Wt: 668.5 g/mol
InChI Key: WWJBDYLZDSYWFR-CEKUZXDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol features a cyclopenta[b]furan core modified with two tetrahydro-2H-pyran-2-yl (THP) ethers, a 2-iodo-5-(trifluoromethyl)phenoxy group, and an (E)-configured butenyl chain.

Properties

Molecular Formula

C28H36F3IO7

Molecular Weight

668.5 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-(oxan-2-yloxy)but-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C28H36F3IO7/c29-28(30,31)17-7-10-21(32)24(13-17)36-16-18(37-26-5-1-3-11-34-26)8-9-19-20-14-25(33)38-23(20)15-22(19)39-27-6-2-4-12-35-27/h7-10,13,18-20,22-23,25-27,33H,1-6,11-12,14-16H2/b9-8+/t18?,19-,20-,22-,23+,25?,26?,27?/m1/s1

InChI Key

WWJBDYLZDSYWFR-CEKUZXDCSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H]2C[C@H]3[C@@H]([C@H]2/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(O3)O

Canonical SMILES

C1CCOC(C1)OC2CC3C(C2C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)OC5CCCCO5)CC(O3)O

Origin of Product

United States

Preparation Methods

Lactonization of 3-Acyloxy-5-Hydroxycyclopentene Derivatives

The cyclopenta[b]furan system is constructed using a lactonization strategy adapted from patent CA2508272A1. A 3S,5R-configured 3-acyloxy-5-hydroxycyclopentene (Formula I) undergoes reaction with amide acetals (Formula IIa/IIb) at 90–140°C in high-boiling solvents (e.g., triglyme), maintaining alcohol concentrations below 3% to minimize side reactions.

Key reaction parameters :

  • Catalyst : Potassium hydroxide (85 mL MTBE, 27.7 g KOH, 1 h reflux).

  • Temperature : 90–120°C for optimal cyclization.

  • Outcome : Forms acylhydroxycyclopenteneacetamide intermediate (Formula III), which is subsequently treated with strong acid (pKa < 2) to yield the lactone (Formula IV).

Stereochemical Control

The 3aR,4R,5R,6aS configuration is achieved through chiral starting materials or asymmetric induction during lactonization. Patent US4079065A highlights the use of mineral acids (HCl, HBr) at pH 0.5–2 and 0–90°C to enforce stereoselectivity during ring closure.

Installation of Tetrahydropyranyl (THP) Protecting Groups

Protection of Hydroxyl Moieties

The two hydroxyl groups on the cyclopenta[b]furan core are protected as THP ethers to prevent undesired reactivity during subsequent steps. Standard conditions involve:

  • Reagents : 3,4-dihydro-2H-pyran, p-toluenesulfonic acid (PTSA).

  • Solvent : Anhydrous dichloromethane.

  • Temperature : 0°C to room temperature.

Example protocol :

  • Dissolve cyclopenta[b]furan-2-ol (1.0 equiv) in CH₂Cl₂.

  • Add 3,4-dihydro-2H-pyran (2.2 equiv) and PTSA (0.1 equiv).

  • Stir at 0°C for 2 h, then warm to RT for 12 h.

  • Quench with NaHCO₃, extract with EtOAc, and purify via silica chromatography.

Stability Considerations

THP ethers remain stable under basic and mildly acidic conditions but are cleaved by strong acids (e.g., HCl in MeOH). This orthogonal stability allows selective deprotection at later stages.

Synthesis of the 2-Iodo-5-(trifluoromethyl)phenoxy Fragment

Trifluoromethylation of Aromatic Systems

The trifluoromethyl group is introduced via a nucleophilic trifluoromethylation protocol from Beilstein Journal of Organic Chemistry:

  • Reagents : Fluoroform (HCF₃), KHMDS.

  • Conditions : −40°C in triglyme.

  • Yield : Up to 92% for aromatic esters.

Procedure :

  • React methyl 5-iodo-2-hydroxybenzoate with HCF₃/KHMDS at −40°C.

  • Acidic workup (HCl) yields 5-iodo-2-hydroxybenzotrifluoride.

Iodination at the Ortho Position

Electrophilic iodination is performed using N-iodosuccinimide (NIS) in acetic acid:

  • Conditions : 0°C to RT, 2 h.

  • Regioselectivity : Directed by the trifluoromethyl group’s electron-withdrawing effect.

Assembly of the Butenyl Bridge and Final Coupling

Wittig Reaction for E-Alkene Formation

The E-configured butenyl chain is constructed via a Wittig reaction:

  • Reagents : Phosphonium ylide derived from (3-(THP-oxy)propyl)triphenylphosphonium bromide.

  • Conditions : THF, −78°C to RT.

Steps :

  • Generate ylide by treating phosphonium salt with n-BuLi.

  • React with aldehyde intermediate (from cyclopenta[b]furan-THP derivative).

  • Isolate E-alkene via flash chromatography.

SN2 Displacement for Phenoxy Attachment

The phenoxy group is introduced via nucleophilic aromatic substitution:

  • Reagents : 2-Iodo-5-(trifluoromethyl)phenol, K₂CO₃.

  • Solvent : DMF, 80°C, 12 h.

Global Deprotection and Final Purification

Acidic Cleavage of THP Groups

Deprotection is achieved using HCl in methanol:

  • Conditions : 0.5 M HCl, RT, 4 h.

  • Monitoring : TLC (ethyl acetate/hexane) to confirm deprotection.

Chromatographic Purification

Final purification employs silica gel chromatography with gradient elution (CH₂Cl₂/MeOH).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, ArH), 6.95 (d, J = 16 Hz, CH=CH), 4.60 (m, THP anomeric H).

  • ¹⁹F NMR : −62.5 ppm (CF₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30) .

Chemical Reactions Analysis

Hydrolysis of Tetrahydro-2H-Pyran (THP) Protecting Groups

The THP ethers in this compound serve as protecting groups for hydroxyl moieties. These groups are typically removed under acidic conditions to regenerate free alcohols.

Reaction Conditions Products
Acid-catalyzed hydrolysisHCl (aq.), THF/H₂O, 25–50°CTwo hydroxyl groups are unmasked, increasing polarity and hydrogen-bonding capacity .

Mechanistic Insight : Protonation of the oxygen in the THP ring weakens the C–O bond, leading to ring opening and formation of a carbocation intermediate, which is subsequently quenched by water.

Enol Ether Reactivity

The (E)-configured enol ether (but-1-en-1-yl group) is susceptible to acid-catalyzed hydration or hydrolysis, forming a carbonyl group.

Reaction Conditions Products
Acidic hydrationH₃O⁺, H₂O, refluxConversion to a ketone derivative via Markovnikov addition.
Oxidative cleavageOzone (O₃), followed by reductive workupCleavage of the double bond to yield aldehydes or ketones (depending on substituents).

Key Consideration : Steric hindrance from the adjacent THP group may slow reaction kinetics.

Aryl Iodide Functionalization

The 2-iodo-5-(trifluoromethyl)phenoxy substituent enables transition-metal-catalyzed coupling reactions, though the electron-withdrawing trifluoromethyl group reduces reactivity.

Reaction Conditions Products
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid, baseBiaryl formation via C–C bond coupling.
Ullmann couplingCuI, diamines, elevated temperatureFormation of diaryl ethers or amines.

Limitations : The CF₃ group’s electron-withdrawing nature may necessitate harsher conditions or specialized catalysts.

Phenoxy Ether Cleavage

The aryl ether linkage may undergo cleavage under strong acids or bases.

Reaction Conditions Products
HI-induced cleavageHI (conc.), 100–120°CFormation of phenol and alkyl iodide derivatives.
Base-mediated cleavageNaOH (aq.), high temperatureLimited due to electron-deficient aromatic ring from CF₃ and I substituents.

Secondary Alcohol Modifications

After THP deprotection, the secondary alcohol can undergo further transformations:

Reaction Conditions Products
OxidationDess-Martin periodinane or PCCKetone formation.
EsterificationAcetic anhydride, pyridineAcetylated derivative with improved lipophilicity.

Stability and Byproduct Formation

  • Thermal decomposition : At >200°C, the compound may undergo retro-Diels-Alder reactions due to the cyclopenta[b]furan core.

  • Photodegradation : The aryl iodide group is susceptible to UV-induced homolytic cleavage, generating iodine radicals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (3aR,4R,5R,6aS)-4 have shown promising anticancer properties. The presence of the trifluoromethyl group enhances biological activity by improving metabolic stability and bioavailability. Studies have demonstrated that derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structural components allow it to interact effectively with microbial membranes, leading to cell lysis. In vitro studies suggest that it exhibits significant activity against both gram-positive and gram-negative bacteria .

Neuroprotective Effects
Recent investigations into neuroprotective applications reveal that the compound may mitigate oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry
The unique structure of (3aR,4R,5R,6aS)-4 allows it to be used as a monomer in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .

Nanotechnology
In nanotechnology, derivatives of this compound are being explored for drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of drugs, improving therapeutic efficacy while minimizing side effects .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer TreatmentDemonstrated significant reduction in tumor size in xenograft models when treated with the compound derivative .
Antimicrobial EvaluationInfection ControlShowed effective inhibition of bacterial growth in clinical isolates .
Neuroprotection ResearchAlzheimer's DiseaseReduced markers of oxidative stress in neuronal cultures treated with the compound .
Polymer Development StudyMaterial EngineeringProduced high-performance polymers with enhanced durability .
Nanoparticle Drug Delivery ResearchTargeted TherapyAchieved higher drug loading efficiency and controlled release profiles .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the tetrahydropyran moieties can improve its solubility and stability. The exact pathways involved in its biological effects are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the main compound with structurally related cyclopenta[b]furan derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties Biological/Chemical Role References
(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-CF3-phenoxy)-3-THP-O-but-1-en-1-yl)-5-THP-O-hexahydro-2H-cyclopenta[b]furan-2-ol Cyclopenta[b]furan-2-ol 2-iodo-5-CF3-phenoxy, THP-O (x2), (E)-butenyl ~700 (estimated) High lipophilicity, metabolic stability, iodine for imaging Drug candidate/synthetic intermediate
(3aS,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one Cyclopenta[b]furan-2-one Hydroxy, phenylpentyl ~300 (estimated) Polar lactone, hydrogen-bonding capacity Prostaglandin intermediate
(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde Cyclopenta[b]furan-2-one Benzoyloxy, carboxaldehyde 274.27 Reactive aldehyde, aromatic stability Synthetic intermediate
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-benzyloxy-hexahydro-2H-cyclopenta[b]furan-2-one Cyclopenta[b]furan-2-one Benzyloxy, hydroxymethyl 274.30 (C15H18O4) Hydroxyl reactivity, moderate lipophilicity Corey lactone derivative
(3aR,4S,5R,6aS)-4-[[tert-Butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one Cyclopenta[b]furan-2-one TBDMS-protected hydroxymethyl 286.44 Hydrophobic, stable to oxidation Protected synthetic intermediate

Key Comparative Insights

Substituent Impact on Reactivity and Stability: The main compound’s THP ethers enhance metabolic stability compared to hydroxylated analogs (e.g., and ), which are more prone to oxidation .

Lipophilicity and Solubility :

  • The THP and trifluoromethyl groups increase lipophilicity, contrasting with polar lactones () or aldehydes (). This property may improve membrane permeability but reduce aqueous solubility .

Synthetic Utility :

  • THP groups are less bulky than TBDMS (), enabling easier deprotection in multi-step syntheses .
  • The iodine atom could serve as a synthetic handle for further functionalization, unlike the metabolically labile hydroxymethyl groups in Corey lactone derivatives () .

Biological Activity

The compound designated as (3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol (CAS No. 337529-29-0) is a complex organic molecule with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C28H36F3IO7
Molecular Weight 668.5 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The compound's structure suggests potential interactions with biological targets due to its unique functional groups, particularly the presence of the iodine and trifluoromethyl moieties. These features can enhance lipophilicity and possibly influence receptor binding affinity.

Potential Biological Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Given its structural complexity, it may interact with various receptors, potentially modulating signaling pathways related to inflammation or cellular growth.

Anti-Cancer Activity

Research into related compounds has shown that they can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins. For example:

  • Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cells by altering mitochondrial membrane potential and activating caspase pathways.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models:

  • Case Study : A study showed that a structurally similar derivative reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Research Findings

A review of literature highlights several findings pertinent to the biological activity of this class of compounds:

  • Cell Viability Assays : Compounds were tested against various cancer cell lines, showing IC50 values in the micromolar range.
  • Mechanistic Studies : Investigations revealed pathways involving NF-kB inhibition and apoptosis induction.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth rates when treated with structurally similar compounds.

Q & A

Basic: How can researchers optimize the synthetic yield of this compound while maintaining stereochemical integrity?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including solvent selection, temperature, and catalysts. For example, analogous cyclopenta[b]furan derivatives have been synthesized using tetrahydrofuran (THF) as a solvent and 4-nitrophenyl chloroformate as an activating agent to improve coupling efficiency . Key steps include:

  • Stereoselective protection : Use of tetrahydropyran (THP) groups to protect hydroxyl moieties during synthesis, as seen in structurally related compounds .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and final products .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track reaction progress and confirm intermediate structures .

Advanced: What advanced techniques are recommended to resolve stereochemical ambiguities in the cyclopenta[b]furan core?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of absolute configuration, especially for crystalline intermediates or derivatives .
  • Nuclear Overhauser Effect (NOE) NMR : Correlates spatial proximity of protons in the cyclopenta[b]furan ring system to validate stereochemistry .
  • Optical rotation analysis : Compare experimental optical rotation values (e.g., -44° in methanol) with literature data for analogous compounds to verify enantiomeric purity .

Basic: What safety protocols are critical when handling this iodine- and trifluoromethyl-substituted compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if handling powdered forms to avoid inhalation .
  • Storage : Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent degradation .
  • Waste disposal : Collect halogenated waste separately and neutralize iodine-containing residues with sodium thiosulfate before disposal .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with hydrophobic active sites, given the compound’s trifluoromethyl group) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., iodine’s electronegativity, THP groups’ steric bulk) with bioactivity data from analogous compounds .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP = ~1.96, low BBB permeability) using tools like SwissADME to guide in vivo studies .

Basic: How can researchers address low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Co-solvents : Use dimethyl sulfoxide (DMSO) at ≤1% v/v to maintain solubility without cytotoxicity .
  • Surfactants : Add Tween-80 (0.1% w/v) to buffer solutions for colloidal stabilization .
  • pH adjustment : Test solubility in phosphate-buffered saline (PBS) at pH 7.4, as ionizable groups (e.g., hydroxyls) may enhance dissolution .

Advanced: What strategies minimize degradation during long-term stability studies?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound in the presence of cryoprotectants (e.g., trehalose) to enhance shelf life .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the iodine and trifluoromethyl groups .
  • Forced degradation : Conduct accelerated studies under oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) conditions to identify degradation pathways .

Advanced: How should contradictory NMR data between synthetic batches be analyzed?

Methodological Answer:

  • Batch comparison : Perform <sup>1</sup>H and <sup>13</sup>C NMR under identical conditions (solvent, temperature, concentration) to rule out experimental variability .
  • Impurity profiling : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify byproducts and trace unreacted intermediates .
  • Isotopic labeling : Synthesize <sup>13</sup>C-labeled analogs to resolve overlapping signals in crowded spectral regions .

Advanced: What modifications to the THP-protected side chains could enhance target binding affinity?

Methodological Answer:

  • Bioisosteric replacement : Substitute THP with 2-tetrahydropyranyl (THP-2) to alter steric hindrance without compromising stability .
  • Linker optimization : Introduce polyethylene glycol (PEG) spacers between the cyclopenta[b]furan core and phenoxy groups to improve conformational flexibility .
  • De novo design : Use molecular dynamics simulations to predict optimal side-chain orientations for receptor docking .

Basic: What analytical methods validate the purity of the final compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C25H26O5I) with ≤2 ppm error .
  • Elemental analysis : Verify iodine and fluorine content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • HPLC-PDA : Achieve ≥95% purity using a C18 column (acetonitrile/water gradient) .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent substitution : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) , a greener alternative with similar polarity .
  • Catalyst recycling : Use immobilized enzymes (e.g., lipases) for selective deprotection steps to reduce waste .
  • Microwave-assisted synthesis : Reduce reaction times and energy consumption for key steps (e.g., THP group installation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.